1-Tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
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Description
1-tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:0 in which the acyl groups specified at positions 1 and 2 are tetracosanoyl and octadecanoyl respectively. It derives from an octadecanoic acid and a tetracosanoic acid.
Scientific Research Applications
Understanding Lipid Interactions in Cellular Processes
1-Tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a specific phospholipid, and understanding its interactions and role in cellular processes is crucial. Phospholipids like these are known to modulate phospholipid metabolism and signal transduction pathways in cellular membranes. A study highlighted that analogues of naturally occurring phospholipids, such as 1-O-octadecyl-2-O-methylglycero-3-phosphocholine, accumulate in cell membranes and can induce apoptosis or inhibit cancer cell invasion, demonstrating their significance in studying cancer cell behaviors (Van Slambrouck & Steelant, 2014).
Role in Drug Delivery Systems
The use of lipid vesicles, such as liposomes, is significant in drug delivery systems. Phospholipids like this compound are crucial in forming these vesicles. These vesicles can encapsulate water-soluble enzymes, indicating their potential in various medical and biomedical applications, including enzyme-replacement therapy or as carriers in the blood circulation. The properties of the vesicles, such as enzyme encapsulation efficiencies and vesicle size, can significantly influence their effectiveness in drug delivery (Walde & Ichikawa, 2001).
Insights into Atherosclerosis
Understanding the role of oxidized phospholipids, which may include oxidized forms of this compound, is crucial in the study of atherosclerosis. These phospholipids accumulate in lesions and regulate numerous genes and cellular functions in the vessel wall, impacting both pro-atherogenic and anti-atherogenic processes. Such insights are essential for unraveling the complex pathology of atherosclerosis and developing potential therapeutic strategies (Berliner & Watson, 2005).
properties
Molecular Formula |
C50H100NO8P |
---|---|
Molecular Weight |
874.3 g/mol |
IUPAC Name |
[(2R)-2-octadecanoyloxy-3-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H100NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-30-32-34-36-38-40-42-49(52)56-46-48(47-58-60(54,55)57-45-44-51(3,4)5)59-50(53)43-41-39-37-35-33-31-28-21-19-17-15-13-11-9-7-2/h48H,6-47H2,1-5H3/t48-/m1/s1 |
InChI Key |
GFTINFYKXJTEDX-QSCHNALKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
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